2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride 2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1820735-24-7
VCID: VC2603286
InChI: InChI=1S/C7H8F3N3O2.ClH/c1-3(6(14)15)13-2-4(11)5(12-13)7(8,9)10;/h2-3H,11H2,1H3,(H,14,15);1H
SMILES: CC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)N.Cl
Molecular Formula: C7H9ClF3N3O2
Molecular Weight: 259.61 g/mol

2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride

CAS No.: 1820735-24-7

Cat. No.: VC2603286

Molecular Formula: C7H9ClF3N3O2

Molecular Weight: 259.61 g/mol

* For research use only. Not for human or veterinary use.

2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride - 1820735-24-7

Specification

CAS No. 1820735-24-7
Molecular Formula C7H9ClF3N3O2
Molecular Weight 259.61 g/mol
IUPAC Name 2-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid;hydrochloride
Standard InChI InChI=1S/C7H8F3N3O2.ClH/c1-3(6(14)15)13-2-4(11)5(12-13)7(8,9)10;/h2-3H,11H2,1H3,(H,14,15);1H
Standard InChI Key WATRFAHRFXVHNI-UHFFFAOYSA-N
SMILES CC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)N.Cl
Canonical SMILES CC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)N.Cl

Introduction

Chemical Properties and Structural Characteristics

Molecular Identity

PropertyValue
IUPAC Name2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid; hydrochloride
CAS Registry Number1820735-24-7
PubChem CID91654258
Molecular FormulaC₇H₉ClF₃N₃O₂
Molecular Weight259.62 g/mol
SMILESCC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)N.Cl
InChI KeyWATRFAHRFXVHNI-UHFFFAOYSA-N

The compound exists as a hydrochloride salt, ensuring stability under standard storage conditions. Its structure features a pyrazole ring with electron-withdrawing trifluoromethyl and electron-donating amino substituents, which influence its reactivity and solubility .

Physical Properties

  • Appearance: White or off-white powder

  • Storage: Stable at room temperature (20–25°C)

  • Solubility: Limited data, but hydrochloride salts typically exhibit moderate solubility in polar solvents like water or dimethyl sulfoxide (DMSO) .

Synthesis and Chemical Reactivity

Reactivity

The amino group at position 4 and the carboxylic acid group are key reactive sites:

  • Amino Group: Participates in hydrogen bonding, Schiff base formation, or acylation reactions.

  • Carboxylic Acid: Facilitates esterification, amidation, or salt formation.

  • Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, a strategy common in drug design .

Applications in Medicinal Chemistry

Role as a Building Block

This compound serves as a scaffold for constructing complex molecules, particularly in:

  • Inhibitor Design: The pyrazole ring and trifluoromethyl group are motifs in kinase inhibitors, protease inhibitors, and antimicrobial agents .

  • Prodrug Synthesis: The carboxylic acid group can be modified to improve drug delivery or target specificity .

Analogues and Structural Variants

Structural analogues include:

CompoundKey ModificationPotential Use
3-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloridePropanoic acid at position 3 of pyrazoleAltered pharmacokinetics
2-Amino-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid hydrochlorideMethyl group at pyrazole position 1Enhanced solubility

These variants highlight the importance of positional isomerism in optimizing bioactivity .

Challenges and Research Gaps

Data Limitations

  • Biological Activity: No direct studies on in vitro or in vivo efficacy are available in the provided literature.

  • Synthetic Optimization: Detailed protocols for cost-effective synthesis remain proprietary or unpublished.

Future Directions

Research should focus on:

  • Biological Profiling: Assessing interactions with targets such as kinases or GPCRs.

  • In Silico Modeling: Predicting pharmacokinetic properties using QSAR models.

  • Process Development: Scaling up synthesis to meet industrial demands .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator